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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B156488

Introduction

2-Undecyloxirane, also known by several alternative names including 1,2-Epoxytridecane and
(R)-(+)-Undecyloxirane, is a long-chain aliphatic epoxide. Epoxides are a class of cyclic ethers
that contain a three-atom ring consisting of one oxygen atom and two carbon atoms. This
strained ring structure makes them highly reactive and thus valuable intermediates in a variety
of chemical syntheses. In the context of drug discovery and development, the epoxide
functional group is of interest due to its potential to alkylate nucleophilic residues in biological
macromolecules, such as proteins and DNA. This reactivity can be harnessed for therapeutic
purposes, but also necessitates careful toxicological evaluation. This technical guide provides
an overview of the available information on 2-Undecyloxirane and related long-chain
epoxides, with a focus on synthesis, analytical methods, and potential biological activities.

Synonyms and Alternative Names
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Name CAS Number
2-Undecyloxirane 12609-83-5
1,2-Epoxytridecane 2855-19-8
(R)-(+)-Undecyloxirane 59829-81-1
Oxirane, 2-undecyl- Not Available
Oxirane, undecyl- Not Available
Undecyloxirane Not Available

Physicochemical Properties of 1,2-Epoxytridecane

Quantitative data for 2-Undecyloxirane is limited in the public domain. The following table

summarizes the available physicochemical properties for the closely related synonym, 1,2-

Epoxytridecane.

Property Value

Molecular Formula C13H260

Molecular Weight 198.34 g/mol
Boiling Point 138 °C at 15 mmHg
Density 0.841 g/mL at 25 °C

Refractive Index

n20/D 1.438

Experimental Protocols

Detailed experimental protocols for 2-Undecyloxirane are not readily available in published

literature. However, based on established methods for the synthesis and analysis of similar

long-chain terminal epoxides, the following protocols can be adapted.

Enantioselective Synthesis via Jacobsen-Katsuki

Epoxidation
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This protocol describes a general method for the enantioselective epoxidation of a terminal
alkene, which can be applied to the synthesis of (R)- or (S)-2-Undecyloxirane from 1-
tridecene.

Materials:

1-Tridecene

* (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(lll)
chloride (Jacobsen's catalyst)

o m-Chloroperoxybenzoic acid (m-CPBA)

e Dichloromethane (DCM), anhydrous

« Silica gel for column chromatography

» Hexane and Ethyl acetate for chromatography
Procedure:

e Dissolve 1-tridecene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert
atmosphere.

e Add Jacobsen's catalyst (0.05 equivalents) to the solution and stir until it dissolves.
e Cool the reaction mixture to 0 °C in an ice bath.

e Slowly add a solution of m-CPBA (1.5 equivalents) in DCM to the reaction mixture over a
period of 1 hour.

» Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer
chromatography (TLC).

e Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
thiosulfate.
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Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine,
then dry over anhydrous sodium sulfate.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate
gradient to yield the desired 2-Undecyloxirane.

Determine the enantiomeric excess (ee) of the product using chiral gas chromatography or
high-performance liquid chromatography (HPLC).
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Starting Materials

Jacobsen's Catalyst 1-Tridecene DCM (Solvent) m-CPBA
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Workflow for Enantioselective Epoxidation
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Quantitative Analysis by Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol provides a general method for the quantification of long-chain epoxides.
Instrumentation:
e Gas chromatograph coupled to a mass spectrometer (GC-MS)
» Capillary column suitable for volatile and semi-volatile compounds (e.g., DB-5ms)
Procedure:
e Sample Preparation:

o Accurately weigh the sample containing 2-Undecyloxirane.

o Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a
known final concentration.

o If necessary, perform a derivatization step to improve volatility and thermal stability,
although this is not always required for long-chain epoxides.

e Calibration Standards:

o Prepare a stock solution of a certified reference standard of 1,2-Epoxytridecane in the
same solvent used for the sample.

o Perform serial dilutions to create a series of calibration standards of known
concentrations.

e GC-MS Analysis:
o Inject a fixed volume of the sample and each calibration standard into the GC-MS system.

o Use an appropriate temperature program for the GC oven to ensure good separation of
the analyte from other matrix components.
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o Operate the mass spectrometer in either full scan mode for qualitative identification or
selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.

o Data Analysis:

o Identify the peak corresponding to 2-Undecyloxirane based on its retention time and
mass spectrum.

o Generate a calibration curve by plotting the peak area of the analyte against the
concentration for the calibration standards.

o Determine the concentration of 2-Undecyloxirane in the sample by interpolating its peak
area on the calibration curve.
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Workflow for GC-MS Quantitative Analysis

In Vitro Cytotoxicity Assay (MTT Assay)
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This protocol describes a general method to assess the cytotoxic potential of a compound on

cultured cancer cells.

Materials:

Human cancer cell line (e.g., MCF-7, A549)

Complete cell culture medium

2-Undecyloxirane

Dimethyl sulfoxide (DMSO)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
Solubilization buffer (e.g., acidified isopropanol)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow
them to adhere overnight.

Compound Treatment: Prepare a stock solution of 2-Undecyloxirane in DMSO. Make serial
dilutions of the stock solution in complete culture medium to achieve the desired final
concentrations. Replace the medium in the wells with the medium containing different
concentrations of the compound. Include vehicle control (DMSQO) and untreated control
wells.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a
humidified incubator with 5% COs-.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for
another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases
will reduce the yellow MTT to purple formazan crystals.
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e Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve
the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the purple solution at a specific
wavelength (e.g., 570 nm) using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot the cell viability against the compound concentration to determine the
half-maximal inhibitory concentration (ICso) value.
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Workflow for MTT Cytotoxicity Assay

Potential Signaling Pathways in Cancer
(Hypothetical)

While no specific studies have elucidated the mechanism of action of 2-Undecyloxirane, its
epoxide functionality suggests potential interactions with key signaling pathways implicated in
cancer. The high reactivity of the epoxide ring allows for covalent modification of nucleophilic
residues (e.g., cysteine, histidine, lysine) in proteins. Such modifications could alter protein
function and disrupt cellular signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation,
differentiation, and survival. Key proteins in this pathway, such as MEK and ERK, contain
cysteine residues in their catalytic domains that could be potential targets for alkylation by an
epoxide. Inhibition of this pathway could lead to reduced cancer cell proliferation.
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Hypothetical Interaction with MAPK Pathway

PISK/Akt/mTOR Pathway:
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This pathway is another critical regulator of cell growth, survival, and metabolism, and it is
frequently hyperactivated in cancer. The protein kinase Akt, a central node in this pathway,
could be a target for 2-Undecyloxirane. Covalent modification of Akt could inhibit its kinase
activity, leading to apoptosis of cancer cells.

Conclusion

2-Undecyloxirane and its related long-chain epoxides represent a class of compounds with
potential applications in organic synthesis and drug discovery. While specific experimental data
for 2-Undecyloxirane is currently scarce, this guide provides a framework for its synthesis,
analysis, and biological evaluation based on established methodologies for similar compounds.
The high reactivity of the epoxide functional group suggests a potential for interaction with
various biological targets, including key proteins in cancer-related signaling pathways. Further
research is warranted to fully elucidate the chemical and biological properties of 2-
Undecyloxirane and to explore its potential as a therapeutic agent or a tool for chemical
biology. The protocols and workflows presented herein can serve as a valuable resource for
researchers embarking on the study of this and other long-chain epoxides.

 To cite this document: BenchChem. [2-Undecyloxirane: A Technical Guide for Researchers
and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156488#synonyms-and-alternative-names-for-2-
undecyloxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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